molecular formula C8H8I2O2 B1656339 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL CAS No. 52273-41-3

3,5-DIIODO-4-METHOXY-BENZYLALCOHOL

Cat. No.: B1656339
CAS No.: 52273-41-3
M. Wt: 389.96
InChI Key: WXOMNFLCEZKUOU-UHFFFAOYSA-N
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Description

3,5-DIIODO-4-METHOXY-BENZYLALCOHOL: is an organic compound with the molecular formula C8H8I2O2 It is characterized by the presence of two iodine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL typically involves the iodination of 4-methoxybenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 3 and 5 positions of the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL involves its interaction with specific molecular targets. For instance, it has been found to block certain ion channels in sensory neurons, affecting the transmission of sensory signals. This property makes it a potential candidate for the development of treatments for neuropathic pain and other sensory disorders . Additionally, its derivatives can induce protein dephosphorylation, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

52273-41-3

Molecular Formula

C8H8I2O2

Molecular Weight

389.96

IUPAC Name

(3,5-diiodo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

WXOMNFLCEZKUOU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1I)CO)I

Canonical SMILES

COC1=C(C=C(C=C1I)CO)I

Origin of Product

United States

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